(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl (CAS: 1391543-37-5) is a chiral diamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. Its molecular formula is C₉H₁₂Cl₂F₃N₂, with a molecular weight of 277.11 g/mol . The compound is provided as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
This structural motif is common in pharmaceuticals, particularly in kinase inhibitors or receptor antagonists, where steric and electronic effects are critical .
Properties
Molecular Formula |
C9H13Cl2F3N2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
AYIVNSKDNWPKRG-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. The process can be optimized by using recombinant Escherichia coli cells in a medium containing surfactants like Tween-20 and natural deep eutectic solvents such as choline chloride and lysine . The optimal conditions include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours.
Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet production demands. The use of metal catalysts, such as manganese complexes, has also been reported for the chemical reduction of 3’-(trifluoromethyl)acetophenone .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the trifluoromethyl group or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Production of modified phenyl or trifluoromethyl derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine dihydrochloride is being explored for its potential use in drug development. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve bioavailability and pharmacokinetic properties. Studies suggest that compounds with trifluoromethyl groups often exhibit increased potency and selectivity in biological systems.
Case Study: Anticancer Activity
Research indicates that similar trifluoromethyl-substituted diamines have shown promising anticancer activity by inhibiting specific enzymes involved in tumor growth. The mechanism of action involves the modulation of signaling pathways critical for cell proliferation.
Catalysis
This compound has been investigated as a catalyst in various organic reactions, particularly those requiring chiral environments. The presence of the amine functional groups allows for the formation of hydrogen bonds, facilitating reaction pathways that lead to higher enantioselectivity.
Case Study: Asymmetric Synthesis
In asymmetric synthesis, (1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine dihydrochloride has been utilized to catalyze reactions involving carbonyl compounds. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial.
Materials Science
The compound's unique properties lend themselves to applications in materials science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.
Case Study: Polymer Development
Studies have shown that incorporating trifluoromethyl-containing diamines into polymer matrices can improve their mechanical properties and resistance to solvents. This has implications for creating advanced materials used in protective coatings and high-performance composites.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related diamines:
Key Differences and Implications
Stereochemistry : The target compound’s (1R) configuration distinguishes it from the (1S) -isomer in . Chirality impacts biological activity; for example, (1S) isomers may exhibit different binding affinities in drug-receptor interactions .
Substituent Position: Fluorine at 6-position (): Introduces steric hindrance and alters electronic distribution compared to the target’s unsubstituted phenyl ring. Chloro at 2-position (): Increases lipophilicity and may enhance membrane permeability but reduces metabolic stability .
Salt Form: Dihydrochloride salts (target, ) improve aqueous solubility, critical for bioavailability in drug formulations. Non-salt forms () may require additional formulation efforts .
Biological Activity
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl, also known by its CAS number 1154898-91-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11F3N2
- Molecular Weight : 204.20 g/mol
- CAS Number : 1154898-91-5
Biological Activity Overview
The biological activity of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has been investigated in various studies, revealing significant effects in several areas:
1. Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl may possess comparable antimicrobial efficacy due to its structural similarities .
2. Neuroprotective Effects
The compound is also being explored for its neuroprotective properties. It serves as a chiral building block in the synthesis of neuroprotective agents, which are crucial for developing treatments for neurodegenerative diseases . The synthesis of derivatives from this compound has shown promise in enhancing neuroprotection through various biochemical pathways.
3. Enzymatic Activity
Studies have employed recombinant E. coli to investigate the enzymatic activity associated with (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl. The compound was involved in carbonyl reductase reactions, demonstrating its potential utility in biotransformation processes .
Case Study 1: Antimicrobial Evaluation
In vitro tests were performed to assess the antimicrobial activity of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, particularly against MRSA strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl | S. aureus | 8 |
| (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl | MRSA | 16 |
Case Study 2: Neuroprotective Synthesis
A study focused on synthesizing neuroprotective compounds from (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl revealed that derivatives created from this compound demonstrated increased neuroprotective activity in neuronal cell cultures when compared to controls .
The exact mechanism through which (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl exerts its biological effects is still under investigation. However, it is believed that the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, allowing for better interaction with biological targets such as enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
